molecular formula C10H4BrF7N2O3 B8359164 Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- CAS No. 105923-30-6

Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)-

Cat. No.: B8359164
CAS No.: 105923-30-6
M. Wt: 413.04 g/mol
InChI Key: CPOGGUYXOJBWHC-UHFFFAOYSA-N
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Description

Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H4BrF7N2O3 and its molecular weight is 413.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105923-30-6

Molecular Formula

C10H4BrF7N2O3

Molecular Weight

413.04 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C10H4BrF7N2O3/c11-5-3-4(20(22)23)1-2-6(5)19-7(21)8(12,9(13,14)15)10(16,17)18/h1-3H,(H,19,21)

InChI Key

CPOGGUYXOJBWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium fluoride (23 grams; 0.4 mole) which was dried by heating strongly with a bunsen burner in a porcelain crucible and subsequently powdered, was added to 200 ml of a DMF solution of 2-bromo-4-nitrophenyl isocyanate (6 grams; 0.025 mole). The mixture was placed in a pressure vessel, purged with a small stream of hexafluoropropene, and heated to 70° C. while adding hexafluoropropene from a pre-weighed supply cylinder at 10-20 psig. A pressure drop occurred as the gas reacted, and the remaining hexafluoropropene was added intermittently until the supply cylinder was empty; heating was continued at 65°-70° C. for 21/2 hours with pressure stabilized at 5 psig. The reaction vessel was then cooled and the solution poured off and extracted with hexane.. The DMF solution was poured into water and filtered. The solid products were taken up in chloroform, dried over sodium sulfate, filtered, evaporated, and chromatographed on silica gel with ethyl acetate/hexane (1:5). The front-running product was collected; H-NMR of this product indicated the desired product The material was then chromatographed on silica gel with gradient elution from 100% hexane to 100% ethyl acetate.
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